molecular formula C23H23N3O2 B11014383 2-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]-2,3-dihydro-1H-isoindol-1-one

2-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B11014383
M. Wt: 373.4 g/mol
InChI Key: KAGDPWOJWNXFKV-UHFFFAOYSA-N
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Description

2-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]-2,3-dihydro-1H-isoindol-1-one is a complex organic compound featuring both indole and isoindoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound has shown potential as a pharmacophore in drug design. Its indole moiety is known for its biological activity, including anti-inflammatory and anticancer properties.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. They have shown promise in preclinical studies for the treatment of various diseases, including cancer and neurological disorders.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. For example, it can inhibit certain kinases involved in cancer cell proliferation. The isoindoline moiety may contribute to the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    Isoindoline-1,3-dione: Used in the synthesis of various pharmaceuticals.

    Tryptophan: An essential amino acid with an indole ring.

Uniqueness

What sets 2-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]-2,3-dihydro-1H-isoindol-1-one apart is its combined indole and isoindoline structure, which provides a unique set of chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these moieties.

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

2-[4-oxo-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butyl]-3H-isoindol-1-one

InChI

InChI=1S/C23H23N3O2/c27-22(10-5-12-26-14-16-6-1-2-7-17(16)23(26)28)25-13-11-21-19(15-25)18-8-3-4-9-20(18)24-21/h1-4,6-9,24H,5,10-15H2

InChI Key

KAGDPWOJWNXFKV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCCN4CC5=CC=CC=C5C4=O

Origin of Product

United States

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